(2S)-2-(Boc-amino)-6-heptenoic acid is a synthetic compound notable for its Boc-protected amino group, which is instrumental in organic synthesis, particularly in peptide formation. The Boc group, or tert-butoxycarbonyl group, serves as a protective group for amines, allowing chemists to prevent undesired reactions during synthesis. This compound is significant in various fields, including medicinal chemistry and biochemistry, due to its stability and the ease of deprotection under mild acidic conditions .
(2S)-2-(Boc-amino)-6-heptenoic acid falls under the category of amino acids and derivatives. It is classified as a protected amino acid due to the presence of the Boc group, which protects the amino functionality during chemical transformations.
The synthesis of (2S)-2-(Boc-amino)-6-heptenoic acid typically begins with the protection of the amino group. This is achieved by reacting 2-amino-6-heptenoic acid with di-tert-butyl dicarbonate in a solvent such as dichloromethane or tetrahydrofuran. The reaction requires a base like triethylamine or sodium bicarbonate to facilitate the formation of the Boc-protected product .
The molecular formula for (2S)-2-(Boc-amino)-6-heptenoic acid is , with a molecular weight of approximately 243.30 g/mol. The structure features a heptene chain with an amino group at the second carbon and a carboxylic acid functional group at one end.
(2S)-2-(Boc-amino)-6-heptenoic acid can undergo several chemical reactions:
These reactions allow for further functionalization and modification, making (2S)-2-(Boc-amino)-6-heptenoic acid a versatile building block in organic synthesis.
The mechanism of action for (2S)-2-(Boc-amino)-6-heptenoic acid primarily involves its role as a precursor in peptide synthesis and other organic reactions. The Boc group protects the amino functionality, allowing selective reactions at other sites on the molecule without interference from the amine. Upon deprotection, it can participate in various biological processes and reactions that involve enzyme-substrate interactions.
While specific physical properties like melting and boiling points are not extensively documented, it is known that compounds with similar structures often exhibit moderate solubility in organic solvents and limited solubility in water due to their hydrophobic alkyl chains.
The chemical properties include:
(2S)-2-(Boc-amino)-6-heptenoic acid has several scientific applications:
The strategic incorporation of (2S)-2-(Boc-amino)-6-heptenoic acid addresses critical synthetic challenges in developing bioactive zinc-binding groups (ZBGs) for histone deacetylase inhibitors. This chiral building block serves a dual function: Its tert-butoxycarbonyl (Boc)-protected amine provides orthogonal protection during solid-phase peptide synthesis, enabling precise coupling to cyclic peptide scaffolds that mimic natural HDAC substrates [1] [7]. Simultaneously, the terminal alkene at C6 offers a chemically orthogonal handle for late-stage functionalization via olefin metathesis or hydroboration-oxidation, facilitating the attachment of hydroxamic acid moieties essential for HDAC active-site chelation [1]. This design flexibility was exemplified in cyclic tetrapeptide-based inhibitors where the heptenoic acid spacer enabled optimal positioning of the hydroxamic acid ZBG within HDAC catalytic pockets, yielding inhibitors with single-digit nanomolar potency (IC₅₀ = 46 nM; Kᵢ = 13.7 nM against nuclear HDACs) [1].
The alkene functionality further enables modular construction of proteolysis-targeting chimeras (PROTACs). By serving as a synthetic handle for click chemistry conjugation to E3 ubiquitin ligase ligands (e.g., cereblon binders), this unit facilitates the development of bifunctional HDAC8 degraders. Recent work demonstrates that such PROTACs derived from benzhydroxamic acid inhibitors coupled through the heptenoic acid linker exhibit potent anti-neuroblastoma activity via targeted protein degradation [6].
Table 1: Critical Functional Elements Enabled by (2S)-2-(Boc-amino)-6-heptenoic Acid in HDAC Inhibitor Design
Structural Element | Chemical Function | Biological Impact |
---|---|---|
Boc-protected amine | Orthogonal protection during peptide elongation | Enables synthesis of conformationally constrained scaffolds |
C6-terminal alkene | Site for hydroxamic acid or E3 ligand conjugation | Permits modular inhibitor assembly and PROTAC engineering |
Chiral center (S-configuration) | Controls three-dimensional orientation of pharmacophores | Enhances binding affinity and isoform selectivity |
Alkenyl spacer chain | Mimics natural lysine side chain length | Optimizes zinc chelator positioning in HDAC active site |
Nonribosomal peptides (NRPs) exhibit complex topologies that are synthetically challenging to replicate using canonical amino acids. (2S)-2-(Boc-amino)-6-heptenoic acid addresses this limitation through its alkenyl side chain, which serves as a bioisostere for methionine, homoallylglycine, and longer-chain aliphatic residues. The unsaturation in the C₆ side chain introduces conformational constraints via restricted bond rotation while maintaining metabolic stability—properties essential for mimicking NRP secondary structures [3] [8]. When incorporated into peptidomimetic scaffolds, this unit's cis- or trans-configured alkene (achievable through controlled synthetic routes) can emulate E- or Z-olefin geometries present in bioactive natural products, enabling precise reproduction of pharmacophore spacing [3].
The Boc group proves indispensable for facilitating N-terminal elongation in solution-phase and solid-phase synthesis. This protection strategy prevents lactamization or side reactions during the coupling of the sterically demanding C₇ backbone, particularly when synthesizing α,ω-dicarboxylic acid-containing sequences that mimic natural aminodicarboxylic acid motifs [7] [8]. Applications extend to N-methylated peptide systems where the alkene enables ring-closing metathesis to generate macrocyclic scaffolds that reproduce the constrained architectures of marine depsipeptides and cytotoxic cyclotheonamides. Notably, the vinyl group provides a site for post-assembly diversification via thiol-ene reactions or epoxidation, allowing structure-activity relationship exploration without full de novo synthesis [3].
The development of (2S)-2-(Boc-amino)-6-heptenoic acid represents a strategic innovation within the α-aminosuberic acid (Asu, 2-aminoheptanedioic acid) derivative lineage. Traditional Asu synthesis faced limitations due to the polarity and reactivity of its carboxylic acid termini, which complicated selective functionalization and incorporation into peptide chains [3] [7]. This compound overcomes these challenges through two key modifications: (1) Replacement of the C7 carboxyl with a chemically orthogonal alkene, enabling selective modification without protecting group manipulation; and (2) Introduction of the acid-stable Boc group, which withstands the acidic conditions often required for global deprotection in peptide synthesis [7].
These advancements are contextualized by the pharmacological significance of Asu derivatives. Early-generation compounds like 2-amino-7-phosphonoheptanoic acid (AP7) functioned as competitive N-methyl-D-aspartate (NMDA) receptor antagonists but exhibited poor blood-brain barrier penetration [3]. Subsequent biphenyl-AP7 derivatives (e.g., SDZ 220-581) incorporated aromatic moieties to enhance target affinity and oral bioavailability, yet retained synthetic complexity due to their multiple reactive sites [3]. The heptenoic acid derivative streamlines synthesis by permitting sequential, chemoselective modifications: Initial enzymatic resolution secures the (S)-stereochemistry critical for chiral recognition in biological systems, while the alkene enables late-stage cross-coupling or oxidation to introduce phosphono, carboxyl, or heteroaryl groups [3] [7]. This modular approach accelerates the exploration of structure-activity relationships in glutamate receptor modulators and peptide-based therapeutics.
Table 2: Evolution of α-Aminosuberic Acid Derivatives in Medicinal Chemistry
Generation | Representative Compound | Structural Features | Therapeutic Application | Limitations |
---|---|---|---|---|
First-generation | 2-Amino-7-phosphonoheptanoic acid (AP7) | Linear C7 dicarboxylate with C7-phosphonate | NMDA receptor antagonist | Low oral bioavailability; poor CNS penetration |
Second-generation | SDZ 220-581 | Biphenyl-modified AP7 derivative | Neuroprotective agent (oral activity) | Complex synthesis; metabolic instability |
Contemporary derivative | (2S)-2-(Boc-amino)-6-heptenoic acid | Alkenyl side chain at C6; Boc protection at Nα | Versatile intermediate for HDAC inhibitors/NRP mimetics | Requires controlled functionalization of alkene |
The synthetic versatility of this building block is demonstrated in multi-step sequences toward advanced Asu analogs. For instance, ring-closing metathesis of diene-containing peptides incorporating (2S)-2-(Boc-amino)-6-heptenoic acid yields cyclic lactams that conformationally constrain glutamate recognition motifs. Alternatively, ozonolysis of the alkene generates aldehydes for reductive amination or Wittig reactions, providing access to chain-extended or branched derivatives inaccessible from saturated Asu precursors [3] [7]. These transformations underscore its pivotal role in expanding the chemical space of bioactive diacid amino acid isosteres while mitigating the synthetic burdens historically associated with Asu-based drug discovery.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7